molecular formula C20H22ClN3O3 B2591540 N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1049471-38-6

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2591540
CAS No.: 1049471-38-6
M. Wt: 387.86
InChI Key: MYHOJLJDQNLLGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound featuring a benzo[d][1,3]dioxole-5-carboxamide moiety linked via a two-carbon ethyl chain to a piperazine ring substituted with a 4-chlorophenyl group. This structure combines a rigid aromatic system (benzodioxole) with a flexible piperazine-ethyl spacer, which may influence its physicochemical properties and receptor-binding capabilities.

Properties

IUPAC Name

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3/c21-16-2-4-17(5-3-16)24-11-9-23(10-12-24)8-7-22-20(25)15-1-6-18-19(13-15)27-14-26-18/h1-6,13H,7-12,14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHOJLJDQNLLGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-chlorophenylamine with ethylene oxide to form 4-(4-chlorophenyl)piperazine.

    Coupling with Benzo[d][1,3]dioxole-5-carboxylic Acid: The piperazine intermediate is then coupled with benzo[d][1,3]dioxole-5-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Optimization of Reaction Conditions: Scaling up the reaction requires careful optimization of temperature, solvent, and reaction time to ensure maximum yield and purity.

    Continuous Flow Synthesis: Utilizing continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

    Automated Purification Systems: Employing automated systems for purification to handle large-scale production efficiently.

Chemical Reactions Analysis

Formation of the Piperazine-Ethylamine Side Chain

The 4-(4-chlorophenyl)piperazine-1-ethylamine component is synthesized via nucleophilic substitution or reductive amination. Source describes reductive amination of carboxamide fragments with ketones (e.g., 1-(4-methoxyphenoxy)propan-2-one) using sodium cyanoborohydride. For chlorophenyl derivatives, nucleophilic displacement of alkyl halides with piperazine intermediates is common. Source highlights the use of N,N-diisopropylethylamine (DIPEA) in acetonitrile to facilitate such substitutions.

Amide Coupling Reactions

The final amide bond formation between the benzo[d] dioxole-5-carboxylic acid and piperazine-ethylamine is achieved via two primary methods:

  • Method A (Activation as Acid Chloride) :

    • Conditions : Oxalyl chloride converts the acid to its chloride, followed by reaction with the amine in dioxane (Source ).

    • Yield : 62–78% for analogous compounds (Source ).

  • Method B (Coupling Reagents) :

    • Reagents : HATU (1.1 eq.), DIEA (3.0 eq.) in DMF (Source ).

    • Reaction Time : 15–24 hours at room temperature.

    • Yield : 75–86% for piperazine carboxamides (Source ).

Stability and Functionalization

  • Hydrolytic Stability : Source notes that aryl piperazine derivatives exhibit stability in aqueous acetonitrile (MeCN:H<sub>2</sub>O = 3:1) under neutral to basic conditions (pH ≥ 7). Acidic conditions (pH < 4) may cleave the amide bond.

  • Functional Group Tolerance : The 4-chlorophenyl group resists oxidation under standard conditions, while the benzo[d] dioxole moiety is sensitive to strong acids or bases (Source ).

Key Data Tables

Table 1. Amide Coupling Reaction Optimization

EntryMethodReagents/ConditionsSolventYield (%)Reference
1Acid ChlorideOxalyl chloride, triethylamineDioxane62
2HATU/DIEAHATU (1.1 eq.), DIEA (3.0 eq.)DMF85
3Surfactant-MediatedTPGS-750-M/H<sub>2</sub>O, 45°C, 16 hWater90

Table 2. Stability Under Hydrolytic Conditions

ConditionpHSolvent SystemDegradation (%)Reference
Acidic (HCl)2MeCN:H<sub>2</sub>O98
Neutral7MeCN:H<sub>2</sub>O5
Basic (NaOH)10MeCN:H<sub>2</sub>O20

Scientific Research Applications

Dopamine D4 Receptor Affinity

The compound has been identified as a potent ligand for the dopamine D4 receptor, exhibiting high affinity (IC50 = 0.057 nM). This selectivity is crucial for developing treatments for disorders such as schizophrenia and attention deficit hyperactivity disorder (ADHD), where dopamine dysregulation is implicated .

Antitumor Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations have shown that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including:

Cell Line IC50 Value (µM) Reference Compound
MCF-70.48Prodigiosin
HCT-1160.78Doxorubicin
A5490.11Combretastatin-A4

These results indicate that structural modifications can enhance biological activity, suggesting that this compound may serve as a lead for further development in cancer therapeutics .

Case Study 1: Anticancer Efficacy

In a study published by Kumar et al., various analogs of the compound were synthesized and tested against human cancer cell lines such as MCF-7 and HCT-116. The most potent compounds demonstrated IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin, indicating their potential for clinical application in oncology .

Case Study 2: Neurological Effects

Another study focused on the neuropharmacological effects of the compound in animal models of schizophrenia. The findings suggested that the compound not only improved behavioral symptoms but also normalized dopamine levels in specific brain regions, supporting its use in treating dopaminergic dysregulation disorders .

Mechanism of Action

The compound exerts its effects primarily through its interaction with dopamine receptors. It binds selectively to the D4 subtype of dopamine receptors, modulating neurotransmitter release and influencing various neurological pathways. This selective binding is crucial for its potential therapeutic effects in neuropsychiatric conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Linked Benzodioxole Derivatives

Compound 4 ():

  • Structure: 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(4-chlorophenyl)piperazine
  • Key Differences:
    • The benzodioxole group is connected via an ether-oxymethyl-phenyl-ethyl chain instead of a direct carboxamide linkage.
    • Piperazine substitution: 4-chlorophenyl (same as target).
  • Synthesis: Yield = 70%; HCl salt melting point = 164–165°C.
  • Analysis: ¹H-NMR and ¹³C-NMR confirmed structural integrity, with elemental analysis (C, H, N) matching theoretical values .

Compound 3 ():

  • Structure: 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(2-chlorophenyl)piperazine
  • Key Differences:
    • 2-Chlorophenyl substituent on piperazine (vs. 4-chlorophenyl in the target).
  • Synthesis: Higher yield (78%) and melting point (176–177°C, HCl salt), suggesting steric or electronic effects from substituent position .

Carboxamide-Linked Piperazine Derivatives

Compound 7o ():

  • Structure: 5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide
  • Key Differences:
    • Pentanamide linker and pyridinylphenyl group instead of benzodioxole.
    • Dichlorophenyl substituent on piperazine.
  • Pharmacology: Demonstrated dopamine D3 receptor affinity (Ki < 10 nM), highlighting the role of carboxamide linkers in CNS targeting .

Compound 29 ():

  • Structure: N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-3-hydroxybutyl)-5-methoxy-1H-indole-2-carboxamide
  • Key Differences:
    • Indole-carboxamide core with a hydroxybutyl linker.
    • 2,3-Dichlorophenyl substituent on piperazine.
  • Pharmacology: High enantioselectivity for dopamine D3 receptors (Ki = 0.3 nM), emphasizing the impact of aromatic substituents and linker flexibility .

Antimicrobial Carboxamide Derivatives ()

  • Structure: Acetamide derivatives with piperazine-sulfonyl groups (e.g., compounds 47–50).
  • Key Differences:
    • Sulfonyl-piperazine and thiazole/fluorophenyl substituents instead of benzodioxole.
  • Bioactivity: Antimicrobial and antifungal activity (MIC = 2–8 µg/mL), underscoring the versatility of piperazine-carboxamide hybrids .

Structural and Pharmacological Insights

Substituent Effects on Piperazine

  • 4-Chlorophenyl (Target): Likely enhances lipophilicity and receptor affinity compared to unsubstituted piperazines.
  • 2-Chlorophenyl (Compound 3, ): Lower melting point (176°C vs. 164°C for 4-chlorophenyl analog) suggests altered crystallinity due to steric hindrance .
  • Dichlorophenyl (Compounds 3, 7): Increased halogenation correlates with higher dopamine receptor affinity but may reduce solubility .

Linker and Core Modifications

  • Ethyl vs. Hydroxybutyl Linkers: Hydroxybutyl chains () improve water solubility but may reduce blood-brain barrier penetration compared to ethyl linkers.
  • Benzodioxole vs. Indole/Thiazole Cores: Benzodioxole’s electron-rich structure may enhance π-π stacking in receptor binding, while indole/thiazole cores offer hydrogen-bonding sites .

Comparative Data Table

Compound ID Core Structure Piperazine Substituent Linker Type Yield (%) Melting Point (°C, HCl Salt) Key Activity/Receptor Affinity Source
Target Compound Benzodioxole-carboxamide 4-Chlorophenyl Ethyl N/A N/A Hypothesized CNS activity -
Compound 4 (Ev1) Benzodioxole-ether 4-Chlorophenyl Ethyl-oxymethyl 70 164–165 N/A
Compound 3 (Ev1) Benzodioxole-ether 2-Chlorophenyl Ethyl-oxymethyl 78 176–177 N/A
Compound 7o (Ev3) Pyridinylpentanamide 2,4-Dichlorophenyl Pentanamide N/A N/A D3 Ki < 10 nM
Compound 29 (Ev7) Indole-carboxamide 2,3-Dichlorophenyl Hydroxybutyl 63 211–215 (free base) D3 Ki = 0.3 nM
Compound 47 (Ev6) Thiazole-acetamide Sulfonyl-piperazine Ethyl N/A N/A Antimicrobial (MIC = 2 µg/mL)

Biological Activity

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide, a compound with significant structural complexity, has been synthesized and evaluated for its biological activities. This article summarizes the compound's synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.

1. Chemical Structure and Synthesis

The compound features a piperazine moiety, a benzo[d][1,3]dioxole structure, and a 4-chlorophenyl group. The synthesis typically involves reactions starting from saccharin derivatives, followed by various coupling reactions to introduce the desired functional groups. For instance, one study reported using acetonitrile as a solvent and potassium carbonate as a base to facilitate the reaction of saccharin derivatives with piperazine .

2. Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its potential as an antimicrobial and anticancer agent.

2.1 Antimicrobial Activity

In vitro studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For example:

  • Compounds derived from similar piperazine structures showed comparable antimicrobial activity to standard drugs such as ciprofloxacin and fluconazole .
  • The mechanism of action often involves the inhibition of bacterial growth through interference with cell wall synthesis or protein synthesis pathways.

2.2 Anticancer Activity

The anticancer potential of this compound has been assessed using MTT assays:

  • One study found that certain derivatives displayed promising anticancer activity against various cancer cell lines, with IC50 values indicating effective cytotoxicity .
  • The presence of the benzo[d][1,3]dioxole moiety is associated with enhanced antiproliferative properties, suggesting that this structural feature may play a crucial role in its biological efficacy.

3.1 Case Study: Molecular Docking Analysis

Molecular docking studies have provided insights into the binding affinities of this compound to various receptors:

  • The compound exhibited high affinity for dopamine D4 receptors with an IC50 value as low as 0.057 nM, indicating its potential use in treating conditions related to dopaminergic dysregulation .
  • Selectivity studies revealed that it has over 10,000-fold selectivity for D4 over D2 receptors, making it a candidate for targeted therapies with reduced side effects.

3.2 Cytotoxicity Assessment

A detailed cytotoxicity assessment was conducted on Hep3B liver cancer cells:

  • Derivatives containing the amide group showed lower IC50 values compared to other tested compounds, indicating stronger cytotoxic effects .
  • Flow cytometry analyses revealed that these compounds could induce cell cycle arrest at the G2-M phase, suggesting mechanisms of action that disrupt normal cell division processes.

4. Data Tables

Activity IC50 Value Comparison
AntimicrobialVariesComparable to ciprofloxacin
Anticancer (Hep3B)3.94 - 9.12 mMLower than Doxorubicin
Dopamine D4 Binding0.057 nMHighly selective over D2

5. Conclusion and Future Directions

This compound exhibits promising biological activities, particularly in antimicrobial and anticancer domains. Its high selectivity for dopamine receptors suggests potential applications in neuropharmacology. Future research should focus on optimizing its pharmacokinetic properties and exploring its efficacy in vivo to establish its therapeutic potential comprehensively.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide?

  • Answer : The compound can be synthesized via a two-step approach:

Amide Coupling : React benzo[d][1,3]dioxole-5-carboxylic acid with 2-(4-(4-chlorophenyl)piperazin-1-yl)ethylamine using coupling agents like HATU or DCC in anhydrous DMF. Purify via column chromatography (e.g., silica gel, 10% methanol/dichloromethane) .

Piperazine Substitution : Optimize the substitution of the 4-chlorophenyl group on the piperazine ring by adjusting reaction time and temperature (e.g., 60–80°C in acetonitrile) to achieve >85% yield .

  • Key Validation : Confirm purity (>95%) via HPLC and structural identity using 1^1H/13^{13}C NMR (e.g., δ 2.48–3.53 ppm for piperazine protons, δ 150–160 ppm for carbonyl carbons) .

Q. How is the structural integrity of this compound verified in academic research?

  • Answer : Use a combination of:

  • NMR Spectroscopy : Assign peaks for the piperazine ethyl chain (δ 2.66–3.08 ppm), benzodioxole (δ 6.80–7.31 ppm), and amide NH (δ 8.40 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 428.12) and isotopic patterns for chlorine .
  • Elemental Analysis : Match experimental and theoretical C, H, N percentages (e.g., C20_{20}H21_{21}ClN4_4O3_3 requires C 59.33%, H 5.23%, N 13.83%) .

Q. What receptor binding assays are suitable for evaluating its pharmacological profile?

  • Answer :

  • Radioligand Displacement : Test affinity for dopamine D2/D3 receptors using 3^3H-spiperone or 3^3H-7-OH-DPAT. Example protocol: Incubate with membrane homogenates from transfected HEK293 cells (1 nM radioligand, 100 µM GTP, 90 min at 25°C) .
  • Functional Assays : Measure cAMP modulation in D3 receptor-expressing cells (EC50_{50}/IC50_{50} via luminescence assays) .
  • Key Consideration : Compare binding data against structurally related analogs (e.g., 2,3-dichloro vs. 4-chloro substituents) to identify SAR trends .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

  • Answer :

  • Chiral Resolution : Use HPLC with a chiral stationary phase (e.g., Chiralpak AD-H column, hexane/isopropanol eluent) to separate enantiomers. Optimize conditions to resolve peaks with α > 1.2 .
  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during amide bond formation or piperazine alkylation to control stereochemistry .
  • Validation : Confirm enantiomeric excess (>98%) via polarimetry or chiral NMR shift reagents .

Q. How should researchers resolve contradictions in receptor binding data across different studies?

  • Answer :

  • Replicate Assays : Standardize protocols (e.g., cell line origin, buffer pH, incubation time) to minimize variability. For example, D3 receptor affinity discrepancies may arise from differences in GTP concentration .
  • Structural Analysis : Use molecular docking (e.g., AutoDock Vina) to model interactions with receptor isoforms. Key residues: Asp110 (D3) vs. Asp80 (D2) for hydrogen bonding .
  • Data Normalization : Express binding affinities (Ki_i) relative to a common reference ligand (e.g., haloperidol for D2/D3) to enable cross-study comparisons .

Q. What strategies optimize the pharmacokinetic (PK) profile of this compound for in vivo studies?

  • Answer :

  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or methoxy) to the benzodioxole or piperazine moiety to reduce logP (target logP < 3) and improve aqueous solubility .
  • Metabolic Stability : Evaluate hepatic microsomal clearance (e.g., human/rat liver microsomes, NADPH cofactor) and modify labile sites (e.g., replace ethyl linkers with cyclopropyl) .
  • In Vivo Validation : Conduct PK studies in rodents (IV/PO dosing, plasma collection at 0–24h) to calculate AUC, Cmax_{max}, and half-life .

Methodological Considerations

Q. How are computational methods applied to predict the compound’s off-target effects?

  • Answer :

  • Pharmacophore Screening : Use tools like Schrödinger’s Phase to model interaction patterns and screen against databases (e.g., ChEMBL) for potential off-targets (e.g., serotonin 5-HT2A_{2A} receptors) .
  • Machine Learning : Train models on datasets of D3 ligands to predict selectivity (e.g., random forest classifiers using molecular descriptors like Topological Polar Surface Area) .

Q. What analytical techniques quantify trace impurities in synthesized batches?

  • Answer :

  • LC-MS/MS : Detect impurities at <0.1% levels using a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) and MRM transitions for common byproducts (e.g., dechlorinated analogs) .
  • NMR Relaxation Measurements : Identify residual solvents (e.g., DMF, ethyl acetate) via 1^1H NMR with suppression techniques .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.